PF-06459988 - 1428774-45-1

PF-06459988

Catalog Number: EVT-279226
CAS Number: 1428774-45-1
Molecular Formula: C19H22ClN7O3
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06459988, also known as 1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one, is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants (EGFRm) [, , ]. It exhibits potent and selective inhibition against EGFR harboring the T790M mutation, a common resistance mechanism to first-generation EGFR inhibitors []. This compound has been investigated for its potential as an antineoplastic agent in the treatment of EGFRm-driven cancers, particularly non-small cell lung cancer (NSCLC) [, , ]. PF-06459988 demonstrates minimal activity against wild-type EGFR (WT EGFR), potentially reducing dose-limiting toxicities associated with non-selective EGFR inhibitors [, ].

Erlotinib

Compound Description: Erlotinib is another first-generation, reversible EGFR TKI utilized in treating EGFR-mutant NSCLC. Similar to gefitinib, it demonstrates limited efficacy against T790M-mediated resistance. [, ]

Relevance: Erlotinib shares a similar mechanism of action with gefitinib and faces the same limitations regarding wild-type EGFR activity and T790M resistance. PF-06459988 was developed to address these limitations and provide improved efficacy against T790M-containing EGFR mutants. [, ]

PF-06747775

Compound Description: PF-06747775 is a potent, irreversible inhibitor of EGFR mutants, including those with the T790M mutation. It was discovered through structure-based drug design and exhibits selectivity for EGFR mutants over wild-type EGFR.

Relevance: PF-06747775 shares a similar target and mechanism of action with PF-06459988, both being irreversible inhibitors of T790M-containing EGFR mutants. Both compounds were developed to overcome the limitations of first-generation EGFR TKIs, but PF-06747775 emerged later in the drug discovery process.

Overview

PF-06459988 is a potent, irreversible inhibitor specifically targeting the epidermal growth factor receptor, particularly effective against mutants associated with non-small cell lung cancer. This compound was developed to overcome resistance mechanisms, notably the T790M mutation in the epidermal growth factor receptor, which is a common challenge in cancer treatment. It has shown significant promise in preclinical studies for its ability to selectively inhibit mutant forms of the receptor while sparing the wild-type form.

Source and Classification

PF-06459988 belongs to a class of compounds known as protein kinase inhibitors. It is classified as an antineoplastic agent due to its application in cancer therapy. The compound was synthesized and characterized through structure-based design methodologies, aiming to create selective inhibitors that can effectively target specific mutations in the epidermal growth factor receptor without affecting normal cellular functions.

Synthesis Analysis

The synthesis of PF-06459988 involves multiple steps that incorporate various chemical reactions to construct its complex molecular framework.

Methods and Technical Details:

  1. Initial Reaction: The synthesis begins with the formation of a pyrrolo[2,3-d]pyrimidine scaffold, which is a key structural component of the compound.
  2. Nucleophilic Substitution: A nucleophilic substitution reaction involving an aniline derivative is performed in isopropanol under acidic conditions (using concentrated hydrochloric acid) at elevated temperatures (reflux) for several hours.
  3. Purification: The crude product is purified using flash chromatography, yielding PF-06459988 in high purity and yield.

This synthetic route has been optimized to enhance yield and minimize side reactions, which is crucial for scaling up production for clinical applications.

Molecular Structure Analysis

PF-06459988 has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

Structure Data:

  • Chemical Formula: C₁₈H₁₈F₃N₅O
  • Molecular Weight: Approximately 393.36 g/mol
  • Structural Features: The compound features a pyrimidine ring, an acrylamide moiety, and various aromatic substitutions that enhance its binding affinity to the epidermal growth factor receptor.

The spatial arrangement of these groups is critical for its interaction with the target protein, influencing both potency and selectivity.

Chemical Reactions Analysis

PF-06459988 participates in several chemical reactions that are integral to its mechanism of action.

Reactions and Technical Details:

  1. Covalent Bond Formation: The compound forms a covalent bond with cysteine residues (specifically Cys797) in the active site of the epidermal growth factor receptor.
  2. Irreversible Inhibition: This covalent interaction leads to irreversible inhibition of the receptor's kinase activity, effectively blocking downstream signaling pathways that promote tumor growth.

Such mechanisms are crucial for maintaining therapeutic efficacy against resistant cancer cell lines.

Mechanism of Action

The mechanism by which PF-06459988 exerts its effects involves several biochemical interactions:

  1. Target Binding: Upon administration, PF-06459988 binds selectively to mutated forms of the epidermal growth factor receptor.
  2. Inhibition of Signaling Pathways: By irreversibly inhibiting the kinase activity of these receptors, PF-06459988 disrupts critical signaling pathways involved in cell proliferation and survival.
  3. Impact on Tumor Growth: This inhibition leads to reduced tumor cell viability and proliferation, particularly in cells harboring resistance mutations such as T790M.

Data from preclinical studies indicate significant reductions in tumor size and improved survival rates in models treated with PF-06459988 compared to controls.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of PF-06459988 is essential for its application in pharmacology:

Physical Properties:

  • Appearance: Typically appears as a white or off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in aqueous solutions.

Chemical Properties:

  • Stability: Exhibits stability under physiological conditions but may undergo hydrolysis or metabolic degradation.
  • Reactivity: The acrylamide moiety enhances reactivity towards thiol groups, facilitating covalent bonding with target proteins.

These properties influence formulation strategies for drug delivery and administration routes.

Applications

PF-06459988 has significant potential applications within scientific research and clinical settings:

  1. Cancer Therapy: Primarily developed for treating non-small cell lung cancer with specific mutations in the epidermal growth factor receptor.
  2. Research Tool: Utilized in studies investigating resistance mechanisms in cancer cells, providing insights into therapeutic strategies against resistant tumors.
  3. Drug Development: Serves as a model compound for designing next-generation inhibitors targeting similar pathways with improved selectivity and safety profiles.

Properties

CAS Number

1428774-45-1

Product Name

PF-06459988

IUPAC Name

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C19H22ClN7O3

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1

InChI Key

ODMXWZROLKITMS-RISCZKNCSA-N

SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06459988; PF06459988; PF 06459988; PF-6459988; PF 6459988; PF6459988.

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Isomeric SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.